3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and an oxadiazole ring, which is often associated with antimicrobial properties. The presence of a benzyloxy group further enhances its potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in cell proliferation and survival . Overexpression of EGFR has been associated with various types of cancers, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation . The compound binds to the hinge region of the ATP binding site of EGFR Kinase, similar to the standard drug erlotinib .
Biochemical Pathways
The inhibition of EGFR kinase activity affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and proliferation .
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induced apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzyloxy Group: This can be done through nucleophilic substitution reactions, where a benzyloxy halide reacts with the quinoline-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly interesting due to its known activity against various pathogens.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to new treatments for diseases such as malaria and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for a wide range of modifications, making it a versatile starting material for various applications.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and are well-known for their antimalarial properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring and are used as antimicrobial agents.
Uniqueness
What sets 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one apart is the combination of these two pharmacophores in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-15-31-17-24(26(32)23-16-19(2)9-14-25(23)31)28-29-27(30-34-28)21-10-12-22(13-11-21)33-18-20-7-5-4-6-8-20/h4-14,16-17H,3,15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQMGWCLDQYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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